- Synthesis of aminoalkylbenzyl tert-butyl ketones, Annales Pharmaceutiques Francaises, 1985, 43(3), 249-55
Cas no 92952-84-6 (1-(2-Chloroethyl)-1H-imidazole)
92952-84-6 structure
Product Name:1-(2-Chloroethyl)-1H-imidazole
Número CAS:92952-84-6
MF:C5H7ClN2
Megavatios:130.575479745865
MDL:MFCD00799332
CID:809134
Update Time:2025-10-28
1-(2-Chloroethyl)-1H-imidazole Propiedades químicas y físicas
Nombre e identificación
-
- 1-(2-Chloroethyl)-1H-imidazole
- 1-(2-chloroethyl)imidazole
- 1H-Imidazole,1-(2-chloroethyl)-
- 2-(imidazol-1-yl)ethyl chloride
- 1-(2-Chlorethyl)-1H-imidazol
- 2-chloro-1-(imidazo-1-yl)-ethane
- N-(2-chloroethyl)imidazole
- 1-(2-Chloroethyl)-1H-imidazole (ACI)
-
- MDL: MFCD00799332
- Renchi: 1S/C5H7ClN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2
- Clave inchi: WQRYDDUXWFSPQG-UHFFFAOYSA-N
- Sonrisas: ClCCN1C=CN=C1
Atributos calculados
- Calidad precisa: 130.03000
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 8
- Cuenta de enlace giratorio: 2
Propiedades experimentales
- Denso: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 108-118°C
- Punto de ebullición: 269.9±23.0 ºC (760 Torr),
- Punto de inflamación: 117.0±22.6 ºC,
- Disolución: 溶解 (54 g/L) (25 ºC),
- PSA: 17.82000
- Logp: 1.12190
1-(2-Chloroethyl)-1H-imidazole PrecioMás >>
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$168 | 2021-08-18 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1185-25g |
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$900 | 2023-09-07 | |
| abcr | AB471866-1 g |
1-(2-Chloroethyl)imidazole; . |
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€210.90 | 2023-07-18 | ||
| Chemenu | CM308224-1g |
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$*** | 2023-05-29 | |
| Alichem | A069003126-5g |
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| Alichem | A069003126-10g |
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1-(2-Chloroethyl)-1H-imidazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Thionyl chloride
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: 1,2-Dichloroethane ; 12 h, reflux
Referencia
- The first bridged, bifunctional cyclopentadienyl-imidazolylidene ligand and complexes with titanium and zirconium, Zeitschrift fuer Naturforschung, 2007, 62(3), 467-474
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Potassium hydroxide
Referencia
- Investigations on Ionic Liquids as Chiral Auxilaries, 2006, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt
Referencia
- Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Tetrabutylammonium bromide ; 50 °C; 2 h, 50 °C
Referencia
- Quinazoline derivative useful in treatment of cancer and its preparation, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Tetrabutylammonium fluoride ; 5 h, 45 - 50 °C
Referencia
- Preparation of prodrugs of fused heterocyclic inhibitors of D-amino acid oxidase (DAAO)., World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, reflux
Referencia
- Preparation of cyclic protein tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 15 h, 50 °C
Referencia
- Preparation of pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitor and used for prevention or treatment of RET-related diseases, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ; 5 h, 50 °C
Referencia
- Preparation of substituted 1H-benzo[d]imidazole compounds as CXCR4 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ; 5 h, rt
Referencia
- Complex monomer of polyacid-polymerizable imidazolium salt compound, Japan, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 3 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of benzamide derivatives for treating and/or preventing sEH-mediated diseases, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: 1,2-Dichloroethane ; 3 d, rt
Referencia
- Preparation of 5-alkylthio-7-[(4-arylbenzyl)amino]-1(2)H-pyrazolo[4,3-d]pyrimidines for the treatment of lymphoma, Czech Republic, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide
Referencia
- Palladium Complexes of Thio/Seleno-Ether Containing N-Heterocyclic Carbenes: Efficient and Reusable Catalyst for Regioselective C-H Bond Arylation, European Journal of Inorganic Chemistry, 2020, 2020(6), 532-540
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: 1,2-Dichloroethane ; 3 d, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models, Journal of Medicinal Chemistry, 2019, 62(9), 4606-4623
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Tetrabutylammonium chloride , Sodium hydroxide ; 3 h, 50 °C
Referencia
- Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, Bioorganic & Medicinal Chemistry Letters, 2013, 23(14), 4221-4224
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, reflux
Referencia
- Synergistic methods and compositions using insulin-like growth factor 1 receptor (IGF1R) inhibitors with additional kinase inhibitors for treating cancer, United States, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, reflux
Referencia
- Preparation of 5-thiazolecarboxamides as protein tyrosine kinase inhibitors, United States, , ,
1-(2-Chloroethyl)-1H-imidazole Raw materials
1-(2-Chloroethyl)-1H-imidazole Preparation Products
1-(2-Chloroethyl)-1H-imidazole Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92952-84-6)1-(2-Chloroethyl)-1H-imidazole
Número de pedido:A844399
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:02
Precio ($):464.0
Correo electrónico:sales@amadischem.com
1-(2-Chloroethyl)-1H-imidazole Literatura relevante
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92952-84-6)1-(2-Chloroethyl)-1H-imidazole
Pureza:99%
Cantidad:25g
Precio ($):464.0